molecular formula C19H19ClN2O2S B11425091 3-(3-chlorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

3-(3-chlorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11425091
M. Wt: 374.9 g/mol
InChI Key: IZZFVTSNUBNSSI-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a benzoxadiazocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps:

    Formation of the Benzoxadiazocine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazocine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Methoxylation: The methoxy group is usually added through nucleophilic substitution reactions using methanol or other methoxy donors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thione groups.

    Reduction: Reduction reactions can target the chlorophenyl group or the benzoxadiazocine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium methoxide for nucleophilic substitution and chlorinating agents for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dechlorinated or demethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies often focus on understanding these activities at the molecular level.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenol: Shares the chlorophenyl group but lacks the complex benzoxadiazocine core.

    10-Methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine: Similar core structure but without the chlorophenyl and thione groups.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-10-methoxy-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

10-(3-chlorophenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C19H19ClN2O2S/c1-11-16-14-8-5-9-15(23-3)17(14)24-19(11,2)22(18(25)21-16)13-7-4-6-12(20)10-13/h4-11,16H,1-3H3,(H,21,25)

InChI Key

IZZFVTSNUBNSSI-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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